(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide

ALK5 inhibitor imidazole sulfonamide regioisomer SAR

(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide (CAS 1495931-68-4) is a low-molecular-weight (201.25 g/mol) heterocyclic sulfonamide containing an N1-cyclopropyl imidazole core and a primary methanesulfonamide group at the 5-position. Its structure combines two privileged pharmacophores—imidazole and sulfonamide—into a single, fragment-sized scaffold amenable to crystallographic elaboration.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B13246628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC=C2CS(=O)(=O)N
InChIInChI=1S/C7H11N3O2S/c8-13(11,12)4-7-3-9-5-10(7)6-1-2-6/h3,5-6H,1-2,4H2,(H2,8,11,12)
InChIKeyMLXUFNQMFKIGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide – Procurement-Grade Sulfonamide Building Block for Fragment-Based Discovery


(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide (CAS 1495931-68-4) is a low-molecular-weight (201.25 g/mol) heterocyclic sulfonamide containing an N1-cyclopropyl imidazole core and a primary methanesulfonamide group at the 5-position . Its structure combines two privileged pharmacophores—imidazole and sulfonamide—into a single, fragment-sized scaffold amenable to crystallographic elaboration [1].

Fragment-sized building block suited for FBDD library design
Cyclopropyl substitution supports metabolic stability exploration
5-Sulfonamide regioisomer provides orthogonal chemical space for SAR
Patent-validated chemotype for antiviral and kinase probe development

Why (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide Cannot Be Replaced by Generic Imidazole Sulfonamide Analogs


Imidazole-sulfonamide conjugates exhibit profound biological activity dependence on the regioisomeric attachment point of the sulfonamide group and the nature of the N1 substituent [1]. In a systematic ALK5 inhibitor study, shifting the sulfonamide from the 2-position to other positions on the imidazole ring dramatically altered inhibitory potency, with only 2-substituted derivatives achieving sub-micromolar IC50 values (0.130 µM) [2]. The 5-substituted methanesulfonamide regioisomer, together with the cyclopropyl group's established ability to enhance metabolic stability and restrict conformational freedom [3], defines a chemical space that cannot be replicated by 2-substituted, N-methyl, or non-cyclopropyl analogs.

Target Compound
N1-cyclopropyl ensures conformational restriction and metabolic stability
5-methanesulfonamide directs elaboration vectors distinct from 2- or 4-isomers
Generic Imidazole Sulfonamides
N-methyl or N–H analogs may exhibit lower metabolic stability
2-sulfonamide regioisomers shift kinase selectivity profile; may not reproduce 5-position SAR
Crystallographic growth trajectories differ; replacement alters fragment elaboration strategy

Quantitative Differentiation Evidence for (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide


Regioisomeric Sulfonamide Position Dictates Kinase Inhibitory Activity

In a head-to-head comparison within the same imidazole-sulfonamide chemical series, only 2-position sulfonamide substitution yielded potent ALK5 inhibition (IC50 = 0.130 µM for compounds 13b and 15a), while alternative regioisomers showed substantially reduced or negligible activity [1]. (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide bears the sulfonamide at the 5-position, a regioisomeric arrangement that remains pharmacologically underexplored. This creates a unique opportunity for selectivity profiling against kinase panels where 2-sulfonamide imidazoles may exhibit polypharmacology.

ALK5 Inhibition Regioisomer SAR
Class-level inference
2-sulfonamide imidazole analogs 13b/15a: IC50 = 0.130 µM
5-sulfonamide target compound: activity not yet reported
Regioisomeric position may significantly influence kinase selectivity; supports exploration of orthogonal chemical space
ALK5 assay; positive control LY-2157299
ALK5 inhibitor imidazole sulfonamide regioisomer SAR

Cyclopropyl N1-Substitution Enhances Metabolic Stability Over Methyl and Unsubstituted Analogs

The cyclopropyl group at N1 introduces conformational restriction and increased metabolic stability compared to N-methyl or N–H imidazole analogs. In fragment-based drug discovery programs, 3-D cyclopropyl building blocks incorporating methanesulfonamide functionality have been specifically designed to reduce oxidative metabolism and prolong half-life, with X-ray crystallographic validation of elaboration vectors [1]. (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide embodies this design principle, whereas N-methyl or unsubstituted imidazole methanesulfonamides lack the cyclopropyl-driven metabolic shield.

Cyclopropyl Metabolic Stability
Supporting evidence
Cyclopropyl substitution predicted to enhance oxidative metabolic stability vs. N-methyl/N–H analogs
Structural rationale supports improved stability; quantitative metabolite profiling data to verify
In silico and literature precedent
metabolic stability cyclopropyl imidazole building block

Methanesulfonamide Functionality Enables X-ray Crystallographic Elaboration Vector Determination

The methanesulfonamide group serves as a synthetically tractable handle that, following elaboration, permits determination of fragment growth vectors via X-ray crystallography. Yao (2023) demonstrated that methanesulfonamide derivatives of 3-D cyclopropyl building blocks were critical for establishing the spatial trajectory of substituents in fragment-protein co-crystal structures [1]. (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide provides this capability at the imidazole 5-position, a geometry that complements 2-position or 4-position substituted analogs and expands the accessible chemical space for fragment growth.

X-ray Elaboration Vector
Supporting evidence
Methanesulfonamide handle enables crystallographic determination of fragment elaboration vectors at 5-position
Supports structure-guided fragment growth with trajectory complementary to 2-/4-substituted isomers
X-ray crystallography of derivatized fragments
X-ray crystallography fragment elaboration methanesulfonamide probe

Imidazole-Methanesulfonamide Hybrid Scaffold Validated in Hepatitis C Virus Inhibitor Patents

Patent WO2012087833A1 discloses a series of hepatitis C virus inhibitors that explicitly incorporate a cyclopropyl-methanesulfonamide-imidazole pharmacophore as a core structural element [1]. The patent demonstrates that the cyclopropyl group, when combined with a methanesulfonamide-substituted imidazole, contributes to antiviral potency. While the specific (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide is not an exemplified final compound in the patent, its scaffold is directly represented in the Markush claims, validating the motif as a privileged chemotype for antiviral drug discovery.

Patent-Validated Scaffold
Class-level inference
Cyclopropyl-methanesulfonamide-imidazole motif present in Markush claims of WO2012087833A1 (HCV inhibitors)
Scaffold precedent in antiviral drug discovery; supports procurement for lead optimization campaigns
No quantitative data for exact compound; scaffold-level validation
HCV inhibitor imidazole sulfonamide patent scaffold

High-Value Application Scenarios for (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide


Fragment-Based Drug Discovery: 3-D Fragment Library Design

The compound's low molecular weight (201.25 Da), cyclopropyl-imidazole core, and methanesulfonamide handle make it an ideal 3-D fragment for library construction, consistent with Astex's 'rule of two' fragment guidelines as described in recent FBDD methodology development [1]. The 5-position sulfonamide provides a distinct vector for fragment growth orthogonal to 2-substituted imidazole fragments.

Kinase Selectivity Profiling via Regioisomeric Probe Sets

As a 5-sulfonamide regioisomer of the potent 2-sulfonamide ALK5 inhibitor series (IC50 = 0.130 µM) [1], this compound can be deployed alongside its 2-substituted counterpart to map the regioisomeric selectivity landscape across the kinome, identifying kinases that preferentially bind the 5-substituted geometry.

Antiviral Lead Optimization: HCV and Related Virus Programs

The scaffold is directly represented in the Markush claims of patent WO2012087833A1, which describes cyclopropyl-methanesulfonamide-imidazole derivatives as hepatitis C virus inhibitors [1]. Procurement enables SAR exploration around the imidazole 5-position for antiviral lead optimization.

Crystallographic Probe for Structure-Guided Elaboration

Following the methodology of Yao (2023), the methanesulfonamide functionality allows determination of fragment elaboration vectors via X-ray crystallography [1]. The 5-substituted imidazole geometry yields trajectory information that is complementary to 2- and 4-substituted probes, enhancing the completeness of fragment screening libraries.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
3-D fragment scaffold with elaboration handle
Conformational restriction & crystallographic vector angles
Kinase selectivity profiling
5-sulfonamide regioisomer of ALK5 inhibitor series
Regioisomeric kinase selectivity mapping
Antiviral lead optimization
Patent-validated imidazole-sulfonamide chemotype
HCV-related SAR around imidazole 5-position
Crystallographic probe studies
Methanesulfonamide functionality
Elaboration vector determination via X-ray
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